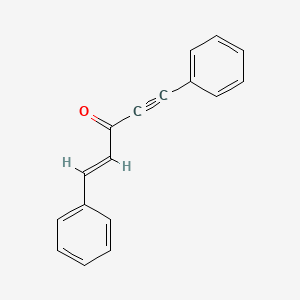
1,5-Diphenyl-pent-1-EN-4-YN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-pent-1-EN-4-YN-3-one: is an organic compound with the molecular formula C17H12O It is a member of the enone family, characterized by the presence of a conjugated system of double and triple bonds This compound is known for its unique structure, which includes two phenyl groups attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diphenyl-pent-1-EN-4-YN-3-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with benzaldehyde in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration, to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The choice of reagents, catalysts, and reaction conditions may be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,5-Diphenyl-pent-1-EN-4-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has investigated its potential as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its conjugated system and stability.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-pent-1-EN-4-YN-3-one involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions, including nucleophilic addition and electrophilic substitution, due to the presence of electron-rich and electron-deficient sites. These interactions enable the compound to modulate biological pathways and exhibit potential therapeutic effects.
Comparison with Similar Compounds
1,5-Diphenyl-1-penten-3-one: Similar structure but lacks the triple bond.
1,5-Diphenyl-1,4-pentadien-3-one: Contains a diene system instead of the enone.
1,5-Diphenyl-1-penten-4-yn-3-one: Similar structure with variations in the position of the triple bond.
Uniqueness: 1,5-Diphenyl-pent-1-EN-4-YN-3-one is unique due to its conjugated system, which includes both double and triple bonds. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications, including organic synthesis and material science.
Properties
CAS No. |
16121-39-4 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(E)-1,5-diphenylpent-1-en-4-yn-3-one |
InChI |
InChI=1S/C17H12O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-11,13H/b13-11+ |
InChI Key |
MDUZBUIGEQDGQH-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C#CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




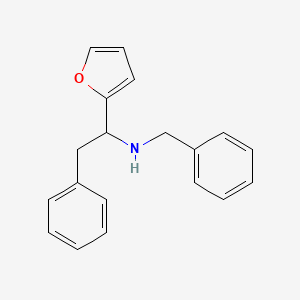
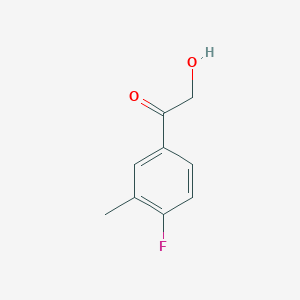
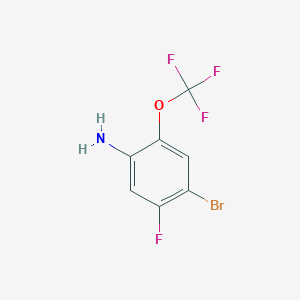
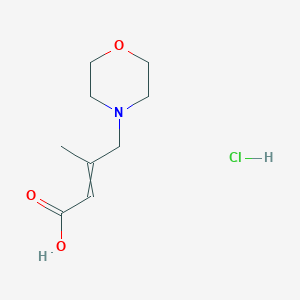



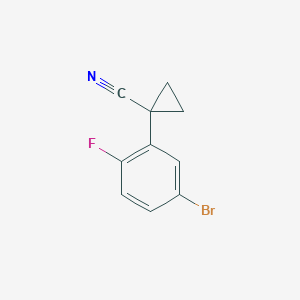
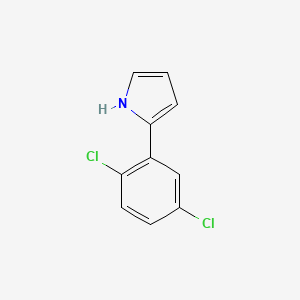

![(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B11720781.png)
![Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B11720788.png)
